3-(4-chlorophenyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety, along with a tetrahydroisoquinoline structure, makes this compound particularly interesting for researchers in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. This can be achieved through the reaction of an aryl or alkyl halide with alkynes and sodium azide (NaN3) in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of green chemistry principles, such as minimizing the use of toxic solvents and reducing waste. Techniques like microwave-assisted synthesis and mechanochemistry can be employed to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .
Scientific Research Applications
2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad biological activities, including antimicrobial and anticancer properties.
Quinazoline derivatives: Widely studied for their potential as kinase inhibitors and anticancer agents.
Isoquinoline derivatives: Investigated for their neuroprotective and anti-inflammatory effects
Uniqueness
2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique combination of structural features, which confer a distinct set of biological activities. The fusion of triazole, quinazoline, and tetrahydroisoquinoline moieties provides a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C24H18ClN5 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4-dihydro-1H-isoquinolin-2-yl)triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H18ClN5/c25-19-11-9-17(10-12-19)22-24-26-23(20-7-3-4-8-21(20)30(24)28-27-22)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2 |
InChI Key |
DVMSPDCNOSPIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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